(R)-methyl 2-amino-3-chloropropanoate hydrochloride
CAS No.: 17136-54-8
Cat. No.: VC21543491
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17136-54-8 |
---|---|
Molecular Formula | C4H9Cl2NO2 |
Molecular Weight | 174.02 g/mol |
IUPAC Name | methyl (2R)-2-amino-3-chloropropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Standard InChI Key | POPBCSXDEXRDSX-DFWYDOINSA-N |
Isomeric SMILES | COC(=O)[C@H](CCl)N.Cl |
SMILES | COC(=O)C(CCl)N.Cl |
Canonical SMILES | COC(=O)C(CCl)N.Cl |
Chemical Identity and Basic Properties
(R)-Methyl 2-amino-3-chloropropanoate hydrochloride is an amino acid derivative characterized by a chlorine atom at the beta position relative to the amino group. It is the hydrochloride salt of (R)-methyl 2-amino-3-chloropropanoate, which provides enhanced stability and solubility compared to its free base form.
Identification Parameters
The compound is identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | (R)-Methyl 2-amino-3-chloropropanoate hydrochloride |
Common Synonyms | H-β-Chloro-Ala-OMe·HCl, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, Beta-Chloro-D-alanine hydrochloride |
CAS Number | 17136-54-8 |
MDL Number | MFCD00270526 |
Molecular Formula | C₄H₉Cl₂NO₂ |
Molecular Weight | 174.021 g/mol |
SMILES Code | O=C(OC)C@@HCCl.[H]Cl |
InChI | InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChIKey | KHUDJGGFFNDILT-VKHMYHEASA-N (for parent compound) |
Physical Properties
The compound exists as a white to off-white crystalline solid with specific physical characteristics important for handling and formulation . Its physical properties are influenced by the presence of the hydrochloride moiety, which enhances water solubility compared to the free base form.
Table 2: Physical and Chemical Properties
Structural Characteristics
Molecular Structure
The compound features a chlorinated alanine backbone with a methyl ester group. The stereochemistry at the alpha carbon position is defined as R configuration, which is critical for its biological activity and applications in asymmetric synthesis . The structure contains several functional groups including an amine group, a carboxylic ester, and a chloroalkyl moiety.
Stereochemistry
The R configuration at the alpha carbon position distinguishes this compound from its S-enantiomer. This stereochemical specificity is particularly important in biological applications where receptor interactions are often stereoselective . The compound represents a chiral building block that can be utilized in stereoselective synthetic pathways.
Synthesis Methods
Several methods have been developed for the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride, with particular emphasis on maintaining stereochemical purity during the synthetic process.
Patent-Described Synthesis
A recent patent (WO2020134137A1) describes a specific method for synthesizing the R-isomer of 3-chloroalanine methyl ester hydrochloride . This method involves:
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Reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride
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Subsequent reaction with a chlorinating reagent (specifically dichlorosulfoxide) to produce the final product
The reaction conditions are precisely controlled to maintain stereochemical integrity:
Table 3: Synthesis Conditions from Patent WO2020134137A1
Step | Reagents | Molar Ratio | Conditions | Solvent |
---|---|---|---|---|
Step 1 | D-serine:paraformaldehyde | 1:1.2-1.5 | Room temperature, 0.5-3 hours | Anhydrous THF or dichloromethane |
Step 2 | D-serine-N-carboxy anhydride:chlorinating reagent:petroleum ether | 1:1.5-2.0:1 | 15-25°C, 1-3 hours | Methanol or ethanol |
This method claims high purity (up to 99%) and yield (up to 94.72%), making it suitable for industrial production .
Alternative Synthesis Approaches
Alternative approaches may involve direct chlorination of protected serine derivatives or other amino acid precursors. These methods typically require careful control of reaction conditions to prevent racemization at the alpha carbon position .
Applications and Uses
Pharmaceutical Intermediate
(R)-Methyl 2-amino-3-chloropropanoate hydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is used in the preparation of D-cycloserine, an antibiotic used in the treatment of tuberculosis .
Peptide Synthesis
The compound is valuable in peptide synthesis as a building block that introduces a reactive chloro group at a specific position. This functionality can later be manipulated for further derivatization or conjugation .
Enzyme Inhibition Studies
The beta-chloro substitution can influence reactivity and biological activity, making this compound of interest in enzyme inhibition studies and the development of mechanism-based enzyme inhibitors .
Research Tool in Medicinal Chemistry
As a chiral building block with defined stereochemistry, the compound serves as an important tool in medicinal chemistry research, particularly in the development of compounds where stereochemistry plays a crucial role in biological activity .
Supplier | Catalog Reference | Available Quantities | Price Range (€) |
---|---|---|---|
Apollo Scientific | OR963306 | 1g, 5g, 10g, 25g | 223.00 - 3,273.00 |
Bachem Americas Inc | F-3465 | 1g, 5g | Not specified |
Various suppliers on CymitQuimica | Multiple | 250mg - 25g | 84.00 - 1,312.00 |
Pricing varies significantly based on quantity, purity, and supplier .
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
GHS Pictogram | Warning symbols |
Research Findings and Developments
Role in D-Cycloserine Synthesis
Recent research highlights the importance of (R)-methyl 2-amino-3-chloropropanoate hydrochloride in developing environmentally friendly synthesis routes for D-cycloserine. The patent WO2020134137A1 specifically notes that using this compound as an intermediate avoids the use of large amounts of PCl₅ or acid chloride reagents, making the process more environmentally sustainable .
The resulting D-cycloserine synthesis process offers several advantages:
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Lower environmental impact
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Simpler post-treatment process (filtering and salt removal)
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Higher final product purity (up to 99%)
Structure-Activity Relationships
The beta-chloro substitution on the alanine backbone influences the compound's reactivity profile. This substitution can affect:
These properties make the compound particularly useful in studying structure-activity relationships in drug development .
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